molecular formula C25H35N5O4 B024494 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline CAS No. 102367-57-7

7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline

Numéro de catalogue B024494
Numéro CAS: 102367-57-7
Poids moléculaire: 469.6 g/mol
Clé InChI: QLXJTYNDIMITEA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline, commonly known as DP-6, is a synthetic compound that belongs to the xanthine family. It is a potent and selective inhibitor of phosphodiesterase (PDE) enzyme, which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). DP-6 is widely used in scientific research to investigate the physiological and biochemical effects of PDE inhibition.

Mécanisme D'action

DP-6 exerts its pharmacological effects by selectively inhibiting the 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline enzyme, which leads to an increase in intracellular levels of cAMP. This, in turn, activates protein kinase A (PKA) and other downstream signaling pathways, resulting in various physiological responses. The exact mechanism of action of DP-6 is still not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.
Biochemical and Physiological Effects
DP-6 has been shown to have various biochemical and physiological effects, including:
- Bronchodilation: DP-6 has been shown to relax airway smooth muscle and improve lung function in animal models of asthma and COPD.
- Vasodilation: DP-6 has been shown to increase blood flow and reduce vascular resistance in various tissues, including the pulmonary and coronary arteries.
- Anti-inflammatory: DP-6 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting a potential therapeutic role in inflammatory diseases.
- Cardioprotective: DP-6 has been shown to protect against ischemia-reperfusion injury and improve cardiac function in animal models of myocardial infarction.

Avantages Et Limitations Des Expériences En Laboratoire

DP-6 has several advantages and limitations for use in laboratory experiments. Some of the advantages include:
- Selective 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline inhibition: DP-6 is a potent and selective inhibitor of 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline, making it a useful tool for studying the role of this enzyme in various physiological processes.
- Well-characterized: DP-6 has been extensively studied and characterized in the scientific literature, making it a reliable and well-established compound.
- Commercially available: DP-6 is commercially available from various suppliers, making it easy to obtain for laboratory experiments.
Some of the limitations of DP-6 include:
- Limited solubility: DP-6 has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
- Potential off-target effects: Although DP-6 is a selective 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline inhibitor, it may have off-target effects on other enzymes and signaling pathways, which can complicate data interpretation.
- Lack of clinical translation: DP-6 is primarily used in laboratory experiments and has not been extensively studied in clinical trials, limiting its potential for clinical translation.

Orientations Futures

There are several future directions for research on DP-6 and 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline inhibition, including:
- Elucidating the molecular targets and signaling pathways of DP-6: Further research is needed to understand the exact mechanism of action of DP-6 and its downstream effects on cellular signaling pathways.
- Investigating the therapeutic potential of DP-6 in various diseases: DP-6 has shown promising results in animal models of asthma, COPD, and cardiovascular diseases, and further research is needed to evaluate its potential as a therapeutic agent in humans.
- Developing more potent and selective 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline inhibitors: The development of more potent and selective 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline inhibitors could lead to the discovery of new therapeutic targets and treatments for various diseases.
- Studying the role of 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline inhibition in other physiological processes: 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline inhibition has been implicated in various physiological processes, including memory formation, immune function, and cancer progression, and further research is needed to understand its role in these processes.

Méthodes De Synthèse

DP-6 can be synthesized using a multi-step process that involves the reaction of theophylline with benzoyl chloride and diisobutylamine. The final product is obtained after purification through column chromatography and recrystallization. The synthesis of DP-6 is well-documented in the scientific literature, and the compound is commercially available from various suppliers.

Applications De Recherche Scientifique

DP-6 has been extensively used in scientific research to investigate the role of 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline inhibition in various physiological and pathological processes. It has been shown to have anti-inflammatory, bronchodilatory, and vasodilatory effects, making it a potential therapeutic agent for the treatment of asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases.

Propriétés

Numéro CAS

102367-57-7

Nom du produit

7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline

Formule moléculaire

C25H35N5O4

Poids moléculaire

469.6 g/mol

Nom IUPAC

[1-[bis(2-methylpropyl)amino]-3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propan-2-yl] benzoate

InChI

InChI=1S/C25H35N5O4/c1-16(2)13-30(14-17(3)4)15-19(34-24(32)18-10-8-7-9-11-18)12-20-26-21-22(27-20)28(5)25(33)29(6)23(21)31/h7-11,16-17,19H,12-15H2,1-6H3,(H,26,27)

Clé InChI

QLXJTYNDIMITEA-UHFFFAOYSA-N

SMILES

CC(C)CN(CC(C)C)CC(CC1=NC2=C(N1)C(=O)N(C(=O)N2C)C)OC(=O)C3=CC=CC=C3

SMILES canonique

CC(C)CN(CC(C)C)CC(CC1=NC2=C(N1)C(=O)N(C(=O)N2C)C)OC(=O)C3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.